1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a cyclobutyl group, a but-2-yn-1-yl group, and a triazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the alkyne group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while reduction can produce dihydrotriazoles.
Scientific Research Applications
1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-(but-2-yn-1-yl)-3-cyclobutyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 1-(but-2-yn-1-yl)-3-cyclopentyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Uniqueness: 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of a cyclobutyl group and a but-2-yn-1-yl group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-but-2-ynyl-5-cyclobutyl-4-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-4-8-14-11(15)13(2)10(12-14)9-6-5-7-9/h9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZOZQMHJYIUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C2CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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